2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole
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Overview
Description
2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzodiazole ring fused with a furan ring and a 3-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a furan-2-carboxylic acid derivative.
Attachment of the 3-Methylbutyl Side Chain: This step can be accomplished through alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and suitable solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1H-benzimidazole: Lacks the 3-methylbutyl side chain but shares the furan and benzimidazole rings.
2-(furan-2-yl)-1H-indole: Contains an indole ring instead of a benzodiazole ring.
2-(furan-2-yl)-1-(2-methylpropyl)-1H-1,3-benzodiazole: Similar structure but with a different alkyl side chain.
Uniqueness
2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole is unique due to its specific combination of a furan ring, benzodiazole ring, and 3-methylbutyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(furan-2-yl)-1-(3-methylbutyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12(2)9-10-18-14-7-4-3-6-13(14)17-16(18)15-8-5-11-19-15/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILGTUAXAMHDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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